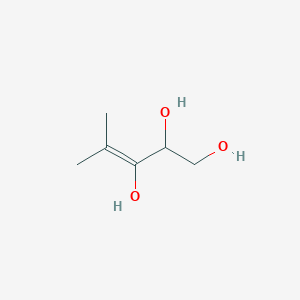
Isopropylideneglycerol
Vue d'ensemble
Description
Méthodes De Préparation
Isopropylideneglycerol is typically synthesized by reacting glycerol with acetone in the presence of an acidic catalyst. The reaction involves heating the mixture of acetone and glycerol with a catalyst such as p-toluenesulfonic acid monohydrate, hydrogen chloride, or other acidic catalysts . The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion . Industrial production methods have refined this process to use heterogeneous catalysis, allowing for continuous production .
Analyse Des Réactions Chimiques
Isopropylideneglycerol undergoes various chemical reactions, including:
Esterification: The hydroxyl group of this compound can be esterified to form glycerides.
Transesterification: The isopropylidene moiety can be transesterified under appropriate conditions.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield glycerol.
Common reagents used in these reactions include acids like p-toluenesulfonic acid and bases like sodium methoxide . Major products formed from these reactions include various glycerides and glycerol derivatives .
Applications De Recherche Scientifique
Isopropylideneglycerol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isopropylideneglycerol involves its ability to act as a solvent and reagent in chemical reactions. It facilitates the esterification and transesterification processes by providing a suitable environment for these reactions to occur . The molecular targets and pathways involved include the hydroxyl and isopropylidene groups, which participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Isopropylideneglycerol is unique due to its high boiling point, miscibility with a wide range of solvents, and low toxicity. Similar compounds include:
Ethylene glycol: A common glycol used as an antifreeze and in the production of polyesters.
Propylene glycol: Used in food, cosmetics, and pharmaceuticals as a solvent and humectant.
Glycerol: A simple polyol compound used in food, pharmaceuticals, and cosmetics.
This compound stands out due to its specific applications in esterification and transesterification reactions, as well as its use as a green solvent .
Propriétés
IUPAC Name |
4-methylpent-3-ene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDOEFXTVHCAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(CO)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















